molecular formula C11H11ClN2OS B12218983 N-benzothiazol-2-yl-4-chlorobutanamide

N-benzothiazol-2-yl-4-chlorobutanamide

Cat. No.: B12218983
M. Wt: 254.74 g/mol
InChI Key: UHBYMMUVITVNSW-UHFFFAOYSA-N
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Description

N-benzothiazol-2-yl-4-chlorobutanamide is a compound that belongs to the class of benzothiazoles, which are aromatic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological and pharmacological activities, making them valuable in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzothiazol-2-yl-4-chlorobutanamide involves the reaction of 2-aminobenzothiazole with 4-chlorobutanoyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using industrial-scale crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-benzothiazol-2-yl-4-chlorobutanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted butanamides.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

N-benzothiazol-2-yl-4-chlorobutanamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzothiazol-2-yl-4-chlorobutanamide involves its interaction with specific molecular targets. For example, it has been studied for its potential to inhibit certain enzymes, such as alpha-glucosidase, which is involved in carbohydrate metabolism. The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a benzothiazole ring and a chlorobutanamide chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C11H11ClN2OS

Molecular Weight

254.74 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-chlorobutanamide

InChI

InChI=1S/C11H11ClN2OS/c12-7-3-6-10(15)14-11-13-8-4-1-2-5-9(8)16-11/h1-2,4-5H,3,6-7H2,(H,13,14,15)

InChI Key

UHBYMMUVITVNSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCCl

Origin of Product

United States

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